Pentaerythritol Distearate
Overview
Description
Synthesis Analysis
The synthesis of pentaerythritol distearate involves esterification reactions where pentaerythritol reacts with stearic acid or its derivatives. One specific method uses p-toluenesulfonic acid (TsOH) as a catalyst for esterification between pentaerythritol and stearic acid. This process optimizes the synthesis conditions to achieve an esterification rate of 96.5% under specific ratios and conditions, yielding purified product with high efficiency and specific physicochemical properties confirmed through FTIR analysis (Jin Yun-kan, 2014).
Molecular Structure Analysis
The molecular structure of pentaerythritol-based compounds, including distearate derivatives, is characterized by the presence of the neopentane core and one hydroxyl group at each of the four terminal carbons. This structure lends itself to multifaceted applications in medicine and industry due to its capability to undergo multicomponent reactions (MCRs), producing polyfunctionalized products (Z. Khademi et al., 2019).
Chemical Reactions and Properties
Pentaerythritol distearate's chemical behavior is indicative of its broader chemical family's versatility in reactions. For example, pentaerythritol has been used as an efficient H-bonding organocatalyst for the synthesis of indazolo[2,1-b]phthalazine-trione derivatives, highlighting its utility in facilitating organic transformations under environmentally friendly conditions (Shohreh Farahmand et al., 2019).
Physical Properties Analysis
The physical properties of pentaerythritol derivatives like distearate are significant for their application in various fields. The solid-solid phase transition of pentaerythritol, for instance, involves a transformation from a body-centered tetragonal molecular structure to a homogeneous face-centered cubic crystalline structure, which is essential for thermal energy storage applications (P. VenkitarajK et al., 2017).
Scientific Research Applications
Polymer Thermal Stability : Pentaerythritol-zinc, a derivative, has been used for enhancing the thermal stability of poly(vinyl chloride) (PVC) when combined with β-diketone and calcium stearate (Li et al., 2013).
Vasoprotective Activities : Pentaerythritol tetranitrate undergoes metabolization to various forms including pentaerythritol distearate. It's been studied for vasoprotective activities in experimental atherosclerosis (Kojda et al., 1998).
Phase Transitions and Conformational Changes : The phase transitions and conformational changes of pentaerythritol tetrastearate, closely related to distearate, have been studied for their implications in various applications (Gu, 1993).
Thermal Energy Storage : Pentaerythritol is suited for thermal energy storage applications due to its high solid–solid phase change enthalpy (VenkitarajK et al., 2017).
Development in Industrial Applications : General development and applications of pentaerythritol in industry are explored, potentially including derivatives like distearate (Zhao Jian-guo, 2011).
PVC Stabilization : Pentaerythritol monooleate, another derivative, has been studied for its role in PVC stabilization as a thermal stabilizer (Wang Xu, 2012).
Organic Synthesis : Pentaerythritol is a versatile substrate for the synthesis of polyfunctionalized products, which might include distearate derivatives (Khademi et al., 2019).
Thermal Stabilization in Composite Thermistors : Pentaerythritol is used in thermal stabilization of composite thermistors, indicating potential applications for distearate in similar fields (Brodeur et al., 1991).
Renewable Energy Utilization : The use of pentaerythritol in renewable energy, particularly in enhancing thermal conductivity, suggests potential uses for distearate in this sector (Mani et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
[2,2-bis(hydroxymethyl)-3-octadecanoyloxypropyl] octadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H80O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(44)46-37-41(35-42,36-43)38-47-40(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h42-43H,3-38H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSEJJKIPRNUIFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H80O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047175 | |
Record name | Pentaerythritol Distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
669.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Pentaerythritol Distearate | |
CAS RN |
13081-97-5 | |
Record name | Pentaerythrityl distearate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13081-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octadecanoic acid, 2,2-bis(hydroxymethyl)-1,3-propanediyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013081975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octadecanoic acid, 1,1'-[2,2-bis(hydroxymethyl)-1,3-propanediyl] ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pentaerythritol Distearate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(hydroxymethyl)propane-1,3-diyl distearate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PENTAERYTHRITYL DISTEARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/697WOT8HNB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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